molecular formula C14H22N2O4S B11016435 N-(6-methylheptan-2-yl)-4-nitrobenzenesulfonamide CAS No. 548789-37-3

N-(6-methylheptan-2-yl)-4-nitrobenzenesulfonamide

Cat. No.: B11016435
CAS No.: 548789-37-3
M. Wt: 314.40 g/mol
InChI Key: SEMOGKGQRCSNNF-UHFFFAOYSA-N
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Description

N-(6-methylheptan-2-yl)-4-nitrobenzenesulfonamide: is a chemical compound with the molecular formula C15H22N2O3S It is characterized by the presence of a nitro group attached to a benzene ring, which is further substituted with a sulfonamide group and a 6-methylheptan-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methylheptan-2-yl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 6-methylheptan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in N-(6-methylheptan-2-yl)-4-nitrobenzenesulfonamide can undergo reduction reactions to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield the corresponding amine derivative.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(6-methylheptan-2-yl)-4-nitrobenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of nitro and sulfonamide groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s potential medicinal applications include its use as a scaffold for the development of new drugs. The presence of the nitro and sulfonamide groups can impart specific pharmacological properties, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(6-methylheptan-2-yl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The sulfonamide group can also interact with enzymes and proteins, potentially inhibiting their activity. These interactions can lead to various biological effects, depending on the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison: N-(6-methylheptan-2-yl)-4-nitrobenzenesulfonamide is unique due to the presence of both nitro and sulfonamide groups. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, N-(6-methylheptan-2-yl)-4-nitrobenzamide lacks the sulfonamide group, which may result in different reactivity and biological activity. Similarly, N-(6-methylheptan-2-yl)-4-(prop-2-ynylsulfamoyl)benzamide has a prop-2-ynylsulfamoyl group instead of a nitro group, leading to variations in its chemical behavior and applications.

Properties

CAS No.

548789-37-3

Molecular Formula

C14H22N2O4S

Molecular Weight

314.40 g/mol

IUPAC Name

N-(6-methylheptan-2-yl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C14H22N2O4S/c1-11(2)5-4-6-12(3)15-21(19,20)14-9-7-13(8-10-14)16(17)18/h7-12,15H,4-6H2,1-3H3

InChI Key

SEMOGKGQRCSNNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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